molecular formula C58H91N17O20S2 B3028451 (2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid CAS No. 207553-92-2

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

Cat. No.: B3028451
CAS No.: 207553-92-2
M. Wt: 1410.6 g/mol
InChI Key: CSEYOQGUZFFDDP-UHFFFAOYSA-N
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Description

This compound is a highly complex, multi-domain peptide derivative characterized by an intricate sequence of amino acid residues and functional groups. Key structural features include:

  • Amino acid backbone: A branched peptide chain with multiple (2S)-configured residues, indicating stereochemical specificity.
  • 4-Hydroxyphenyl: Contributes to aromatic stacking and receptor binding . Carboxy (COOH) and hydroxyl (OH) groups: Promote solubility and metal chelation .

Synthetic Insights: The synthesis likely involves iterative coupling of protected amino acids, as seen in analogous compounds. For example, describes a similar protocol using NaOH-mediated deprotection and ethanol-water solvent systems to achieve 70% yield for a structurally related pentanedioic acid derivative . The presence of pyrrolidine-2-carbonyl and sulfanylpropanoyl motifs suggests the use of solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling .

Potential Applications: While direct pharmacological data are unavailable in the provided evidence, structural analogs in the references suggest roles in:

  • Enzyme inhibition: The guanidino group mimics arginine side chains, a feature seen in protease inhibitors .
  • Antihypertensive agents: Similar sulfanyl-containing pyrrolidine derivatives exhibit ACE inhibitory activity .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H91N17O20S2/c1-29(65-53(90)41-10-6-21-74(41)55(92)34(9-5-20-64-58(62)63)67-52(89)39(27-76)72-47(84)32(60)18-23-97-2)46(83)73-40(28-96)56(93)75-22-7-11-42(75)54(91)71-37(25-43(61)78)50(87)70-38(26-45(81)82)51(88)66-33(8-3-4-19-59)48(85)69-36(24-30-12-14-31(77)15-13-30)49(86)68-35(57(94)95)16-17-44(79)80/h12-15,29,32-42,76-77,96H,3-11,16-28,59-60H2,1-2H3,(H2,61,78)(H,65,90)(H,66,88)(H,67,89)(H,68,86)(H,69,85)(H,70,87)(H,71,91)(H,72,84)(H,73,83)(H,79,80)(H,81,82)(H,94,95)(H4,62,63,64)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEYOQGUZFFDDP-CALNTKBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H91N17O20S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. Common reagents used in these steps include carbodiimides for coupling reactions and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and manipulation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol

    Substitution reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiol groups leads to the formation of disulfide bonds, while reduction of disulfide bonds regenerates the thiol groups.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer activities. The presence of amino acids and specific side chains can enhance the binding affinity to target proteins involved in cancer progression. For instance, studies on related peptides have shown inhibition of hypoxia-inducible factors (HIFs), which are crucial in tumor growth and metastasis .

Drug Design and Development

The intricate structure of this compound makes it a candidate for drug design, particularly in the development of peptide-based therapeutics. Its ability to mimic natural peptides allows for potential applications in targeting specific receptors or enzymes in disease pathways. The synthesis methods for similar compounds have been documented, showcasing the feasibility of producing enantiomerically pure forms that may enhance therapeutic efficacy .

Enzyme Inhibition

The compound's structure suggests it could serve as an enzyme inhibitor, particularly in pathways involving amino acid metabolism or signaling cascades related to inflammation and immune responses. Peptides with similar structures have been shown to modulate enzymatic activity, providing a basis for further exploration in biochemical research.

Peptide Synthesis Techniques

The synthesis of such complex peptides often utilizes solid-phase peptide synthesis (SPPS) techniques, allowing for precise control over the sequence and modifications of the peptide chain. This method has been successfully applied in generating various bioactive peptides, which could be adapted for this compound .

Therapeutic Agents

Given its structural complexity and potential bioactivity, this compound could be explored as a therapeutic agent for various conditions, including metabolic disorders and cancers. The incorporation of specific amino acids may enhance its pharmacokinetic properties, making it suitable for further development into a drug candidate .

Formulation Studies

Research into the formulation of peptide drugs indicates that modifications can significantly affect stability and bioavailability. Understanding these properties is crucial for developing effective delivery systems for this compound, potentially improving its therapeutic outcomes .

Comparative Studies

Comparative studies between structurally similar compounds reveal varying levels of activity against different biological targets. Such studies are essential to elucidate the unique properties of this compound and identify optimal applications within pharmaceutical contexts .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Key Features Synthesis Yield (if reported) Potential Applications Reference
Target Compound Branched peptide with methylsulfanyl, guanidino, and hydroxyphenyl groups. N/A Enzyme inhibition, therapeutic agents -
(2S)-2-[[4-[2-(2-(Dimethylamino)methyleneamino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid (Compound 7) Pyrrolopyrimidine core with dimethylamino-methyleneamino group. 70% (HPLC purity 80%) Anticancer (kinase inhibition)
OP-0058830 (Morpholine-containing azide derivative) Azide and morpholine moieties for click chemistry applications. N/A Drug discovery, bioconjugation
EP 4 374 877 A2 (Trifluoromethyl-spiro compound) Spirocyclic diazaspiro core with trifluoromethyl groups for metabolic stability. N/A Antibacterial, kinase inhibition
5-(4-Amino-2-methyl-phenyl)-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolopyrimidine scaffold with amino and methyl groups. 51% Kinase inhibitors, antineoplastic agents

Key Observations:

Structural Complexity: The target compound surpasses others in branching and functional diversity. Its guanidino and sulfanyl groups are absent in simpler analogs like Compound 7 , while its peptide backbone differentiates it from spirocyclic or morpholine-based structures .

Synthesis Challenges :
Compared to the 51–70% yields reported for pyrrolopyrimidine derivatives , the target compound’s synthesis would require advanced SPPS techniques due to its length and stereochemical precision.

Bioactivity Predictions: Methylsulfanyl vs. Trifluoromethyl: While methylsulfanyl enhances hydrophobicity, trifluoromethyl groups (as in EP 4 374 877 A2) improve metabolic stability and binding affinity . Guanidino vs. Morpholine: The guanidino group’s strong basicity contrasts with morpholine’s neutral pH, suggesting divergent target interactions (e.g., arginine-specific proteases vs. pH-dependent enzymes) .

Therapeutic Overlaps :
Like pyrrolopyrimidine derivatives , the target compound may target kinases or proteases, but its peptidic nature could expand applications to hormone analogs or receptor agonists.

Research Findings and Limitations

  • Synthetic Feasibility : confirms that pentanedioic acid derivatives can be synthesized with moderate yields, but the target compound’s complexity may require iterative optimization .
  • Data Gaps: No direct bioactivity or pharmacokinetic data are available for the target compound. Computational modeling (e.g., molecular docking) is recommended to predict targets.

Biological Activity

The biological activity of this compound can be attributed to its structural components, which suggest various mechanisms:

  • Amino Acid Composition : The presence of multiple amino acids such as arginine, lysine, and phenylalanine may influence receptor interactions and signaling pathways.
  • Peptide Bonds : The peptide bonds in the structure allow for potential proteolytic cleavage, leading to the release of biologically active fragments.
  • Functional Groups : Functional groups such as hydroxyl (-OH) and amino (-NH₂) groups can participate in hydrogen bonding, enhancing binding affinity to target receptors.

Therapeutic Implications

Research indicates that peptides with similar structures have been studied for various therapeutic applications:

  • Anticancer Activity : Some peptides exhibit cytotoxic effects against cancer cells by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial Properties : Certain peptide sequences can disrupt bacterial membranes, leading to antimicrobial effects.
  • Neuroprotective Effects : Peptides may modulate neuroinflammatory pathways, providing protective effects in neurodegenerative diseases.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that peptides with similar motifs induced apoptosis in breast cancer cells through mitochondrial pathways, suggesting a potential application in cancer therapy .
  • Neuroprotective Effects :
    • Research highlighted that certain peptide derivatives reduced TNFα-mediated neuroinflammation in animal models, supporting their use in treating neurodegenerative disorders .
  • Antimicrobial Properties :
    • Peptides resembling the structure of this compound showed significant antibacterial activity against Gram-positive bacteria, indicating potential for development into novel antibiotics .

Data Tables

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis in cancer cells ,
NeuroprotectiveModulation of neuroinflammatory pathways ,
AntimicrobialDisruption of bacterial membranes ,

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